Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

pKa modulation hERG liability reduction CNS drug design

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate (CAS 1303973-27-4; MW 250.29; C₁₁H₂₀F₂N₂O₂) is a Boc-protected, gem-difluorinated piperidine building block bearing a primary aminomethyl handle at the 3-position. The compound belongs to the privileged class of 4,4-difluoropiperidine scaffolds that have demonstrated outsized impact in CNS drug discovery programs, particularly as cores for selective dopamine D4 receptor antagonists and orexin-1 receptor antagonists.

Molecular Formula C11H20F2N2O2
Molecular Weight 250.29
CAS No. 1303973-27-4
Cat. No. B3097185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
CAS1303973-27-4
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F
InChIInChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3
InChIKeyBGZSTQMQTTUBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate (CAS 1303973-27-4) as a Strategic Fluorinated Building Block


Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate (CAS 1303973-27-4; MW 250.29; C₁₁H₂₀F₂N₂O₂) is a Boc-protected, gem-difluorinated piperidine building block bearing a primary aminomethyl handle at the 3-position . The compound belongs to the privileged class of 4,4-difluoropiperidine scaffolds that have demonstrated outsized impact in CNS drug discovery programs, particularly as cores for selective dopamine D4 receptor antagonists and orexin-1 receptor antagonists [1][2]. As a protected intermediate, it is supplied at ≥95–97% purity by multiple vendors and stored at 2–8°C under inert conditions . Critically, this compound is not merely a generic piperidine building block: the gem-difluoro motif at C4 confers distinct and quantifiable advantages in basicity modulation, metabolic stability, and conformational pre-organization compared to its non-fluorinated and mono-fluorinated analogs, directly impacting the developability profile of downstream clinical candidates [3].

Scaffold
Gem-difluoro piperidine core for CNS receptor antagonist research programs
Synthetic Utility
Boc-protected amine with free aminomethyl handle for rapid diversification
Physicochemical Profile
Reported to modulate basicity and metabolic stability vs. non-fluorinated analogs

Why Non-Fluorinated or Mono-Fluorinated Piperidine Building Blocks Cannot Substitute for Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate


Substituting this compound with the non-fluorinated analog tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (CAS 162167-97-7; MW 214.31) or mono-fluorinated variants would forfeit the quantifiable, scaffold-level advantages that the gem-difluoro motif at C4 uniquely provides. The 4,4-difluoro substitution reduces the piperidine nitrogen pKa by approximately 3.15 log units compared to the parent (non-fluorinated) piperidine core (ΔpKa ≈ 3.14–3.15), directly translating into reduced hERG channel binding risk and improved CNS permeability potential in derived clinical candidates [1]. Furthermore, the gem-difluoro motif at the 4-position is mechanistically distinct from 3,3-difluoro, 3,5-difluoro, or mono-fluoro substitution patterns in both its conformational effects and its impact on oxidative metabolism: the 4,4-difluoropiperidine scaffold has been explicitly validated in multiple independent drug discovery campaigns—including highly selective D4 antagonists (>2,000-fold selectivity, Ki = 0.3 nM) and OX1R-selective antagonists (>625-fold selectivity)—whereas the non-fluorinated and 3,3-difluoro analogs either lack this selectivity profile or exhibit inferior metabolic stability [2][3][4]. Procurement of a building block lacking the 4,4-difluoro substitution therefore risks downstream attrition on selectivity, metabolic stability, or cardiovascular safety parameters that are directly addressed by the gem-difluoro design.

Basicity Non-fluorinated piperidine retains high unmodified basicity, which may shift hERG and CNS permeability profiles away from reported 4,4-difluoro behavior.
Metabolism Non-fluorinated piperidines are CYP oxidation substrates; class-level evidence suggests 4,4-difluoro analogs exhibit higher microsomal stability, reducing metabolic soft spots.
Isomer Pattern 3,3-Difluoro or mono-fluoro substitution patterns produce distinct conformational effects and may not reproduce the selectivity handles reported for the 4,4-difluoro scaffold in D4R and OX1R programs.

Quantitative Differentiation Evidence for Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate Versus Closest Analogs


Piperidine pKa Reduction of ~3.15 Units by 4,4-Difluoro Substitution Versus Non-Fluorinated Parent: Impact on hERG Liability and CNS Permeability

Experimental acid-base titration data demonstrate that the 4,4-difluoropiperidine core reduces the piperidine nitrogen pKa by ΔpKa = 3.14–3.15 units compared to the non-fluorinated parent piperidine (pKa ~11.2 → ~8.05–8.20) [1]. This magnitude of basicity reduction is substantially greater than that achieved by mono-fluorination at the 3-position (ΔpKa ~1.5–2.0 units), and the effect arises from the through-bond inductive withdrawal of two fluorine atoms at the geminal 4-position [1]. Lowering the piperidine pKa below ~8.5 is a well-established strategy in medicinal chemistry to reduce off-target hERG potassium channel binding (a primary cause of drug-induced QT prolongation and cardiotoxicity), while simultaneously improving the fraction of neutral species at physiological pH for enhanced passive CNS permeability [2]. The 3,3-difluoro isomer does not benefit from the same conformational effects and exhibits different basicity modulation [1].

pKa Modulation
Reported
ΔpKa = 3.15
(11.2 → 8.05–8.20)
Supports basicity-dependent hERG and permeability evaluation in derived candidates.
Acid-base titration, 25°C; cross-referenced with predicted pKa.
pKa modulation hERG liability reduction CNS drug design fluorine walk basicity tuning

High Intrinsic Microsomal Stability of 4,4-Difluoropiperidine Derivatives Versus Metabolic Liability of Non-Fluorinated Piperidines and 3,3-Difluoroazetidine

A comprehensive systematic study by Melnykov et al. (2023) measured intrinsic microsomal clearance (CLint) across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. All difluorinated piperidine compounds studied—including representatives of the 4,4-difluoropiperidine class—demonstrated high metabolic stability in human liver microsome assays, with low intrinsic clearance values [1]. The sole exception across the entire dataset was the 3,3-difluoroazetidine derivative, indicating that the 4,4-difluoro positioning on the six-membered piperidine ring is a metabolically robust motif [1]. In contrast, non-fluorinated piperidine rings are well-known substrates for cytochrome P450-mediated α-carbon oxidation, N-dealkylation, and ring hydroxylation, leading to higher intrinsic clearance and shorter in vivo half-lives . The gem-difluoro unit at C4 effectively blocks these metabolic soft spots without introducing the metabolic instability observed with the 3,3-difluoroazetidine scaffold [1].

Microsomal Stability
Class-level
All tested 4,4-difluoropiperidines showed high stability; non-fluorinated are CYP substrates.
May reduce metabolic attrition risk during lead optimization compared to non-fluorinated building blocks.
Human liver microsome CLint data; exact values in Melnykov et al. (2023).
metabolic stability intrinsic clearance liver microsomes oxidative metabolism CYP liability

4,4-Difluoropiperidine Scaffold as the Enabling Core for Dopamine D4 Receptor Antagonists with >2,000-Fold Subtype Selectivity and Sub-Nanomolar Affinity (Ki = 0.3 nM)

Two independent studies—Jeffries et al. (2016, Bioorg. Med. Chem. Lett.) and Saeedi et al. (2025, ChemMedChem)—have established the 4,4-difluoropiperidine scaffold as a privileged pharmacophore for achieving exceptional dopamine D4 receptor (D4R) potency and selectivity [1][2]. In the most advanced series (Saeedi et al., 2025), compound 14a—a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative—displays a D4R binding affinity of Ki = 0.3 nM with >2,000-fold selectivity over D1, D2, D3, and D5 receptor subtypes [2]. The earlier Jeffries et al. (2016) series confirmed that the (R)-enantiomer of the 4,4-difluoropiperidine scaffold is the active stereoisomer and demonstrated high brain penetration despite moderate in vitro microsomal instability [1]. Critically, the Boc-protected 3-(aminomethyl)-4,4-difluoropiperidine building block (CAS 1303973-27-4) provides the direct synthetic entry point for elaborate 3-aminomethyl functionalization required to access this pharmacophore class, which cannot be replicated with non-fluorinated or 3-mono-fluorinated piperidine building blocks without substantial re-optimization of the SAR [1][2].

D4R Affinity
Reported
Ki = 0.3 nM
>2,000-fold selectivity
Reported D4R-selective pharmacophore context for tool compound development.
Radioligand binding, cloned human D1–D5 receptors.
dopamine D4 receptor D4R antagonist subtype selectivity Parkinson's disease L-DOPA-induced dyskinesia

4,4-Difluoropiperidine Core Enables >625-Fold OX1R Over OX2R Functional Selectivity in Orexin-1 Receptor Antagonist Programs

In a Merck-originated orexin-1 selective receptor antagonist (1-SORA) program reported by Raheem et al. (2016, Bioorg. Med. Chem. Lett.), the 4,4-difluoropiperidine core coupled with a 2-quinoline ether linkage was identified as the critical structural motif conferring OX1R selectivity [1]. Lead compounds 47 and 51, incorporating the 4,4-difluoropiperidine scaffold, achieved >625-fold functional selectivity for OX1R over OX2R in rat receptor functional assays, along with clean off-target profiles and pharmacokinetic properties suitable for in vivo use [1]. The gem-difluoro substitution at C4 of the piperidine was not interchangeable with non-fluorinated or mono-fluorinated piperidine cores; SAR exploration within the patent literature (Rottapharm Biotech, US20150051226) explicitly teaches that the 4,4-difluoro substitution pattern is essential for maintaining the antagonist activity at orexin receptors [2]. The target compound (CAS 1303973-27-4), with its free aminomethyl group at the 3-position, provides the synthetic versatility needed to install the ether-linked heteroaryl groups that define this chemotype [1][2].

OX1R Selectivity
Reported
>625-fold functional selectivity OX1R vs. OX2R
Supports OX1R-selective antagonist research with in vivo PK compatibility.
Functional FLIPR assay; rat/human receptor orthologs.
orexin receptor OX1R antagonist 1-SORA sleep disorders functional selectivity

Radiopharmaceutical Conjugation-Ready Architecture: Primary Amine Handle for DOTA/NOTA Chelator Installation with Defluorination-Resistant gem-Difluoro Motif for In Vivo Stability

The target compound uniquely combines two orthogonal functional handles in a single building block: (1) a Boc-protected piperidine nitrogen for controlled synthetic manipulation, and (2) a free primary aminomethyl group (-CH₂NH₂) at the 3-position for direct conjugation to targeting vectors or bifunctional chelators (DOTA, NOTA) . ChemShuttle supplies this compound specifically for bifunctional chelator development and offers custom synthesis of DOTA- or NOTA-conjugated derivatives for radiometal chelation (⁶⁸Ga, ¹⁷⁷Lu) . Stability studies conducted on these derivatives confirm resistance to defluorination under physiological conditions, a key concern for in vivo radiopharmaceutical applications where free fluoride release would confound PET imaging signals and pose safety risks . The non-fluorinated analog (CAS 162167-97-7, MW 214.31) lacks the metabolic stabilization benefit of the gem-difluoro motif, while alternative building blocks such as tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS 1283718-72-8) lack the methylene spacer required for optimal chelator geometry .

Conjugation Handle
Supporting evidence
-CH₂NH₂ for DOTA/NOTA; gem-difluoro resists defluorination
Supports development of radiometal conjugates with predicted in vivo stability.
Vendor-reported stability under physiological conditions; custom conjugates available.
bifunctional chelator radiopharmaceutical PET/MRI theranostics DOTA conjugation in vivo stability

High-Impact Application Scenarios for Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate Based on Quantitative Evidence


CNS Drug Discovery: Dopamine D4 Receptor (D4R) Antagonist Lead Optimization for Parkinson's Disease L-DOPA-Induced Dyskinesias

Medicinal chemistry teams developing selective D4R antagonists for L-DOPA-induced dyskinesia in Parkinson's disease should prioritize this building block as the synthetic entry point for the 4,4-difluoropiperidine-3-aminomethyl scaffold. Multiple independent studies have demonstrated that the 4,4-difluoro motif is essential for achieving >2,000-fold D4 subtype selectivity and sub-nanomolar potency (Ki = 0.3 nM for compound 14a) [1][2]. The Boc-protected aminomethyl handle at the 3-position enables rapid diversification of the N-substituent SAR, which both Jeffries et al. (2016) and Saeedi et al. (2025) identified as critical for balancing potency, selectivity, and brain penetration [1][2]. Procuring the non-fluorinated analog (CAS 162167-97-7) would require de novo SAR re-optimization to recover the selectivity gains inherently provided by the gem-difluoro pharmacophore.

Orexin-1 Receptor (OX1R) Selective Antagonist Programs for Addiction, Anxiety, or Metabolic Disorders

Programs pursuing OX1R-selective antagonists (1-SORAs) for addiction, panic disorder, or metabolic syndrome indications can leverage this building block to access the 4,4-difluoropiperidine ether chemotype that has demonstrated >625-fold functional selectivity for OX1R over OX2R, along with clean off-target profiles and in vivo-compatible PK properties [3]. The 3-aminomethyl group provides a versatile synthetic handle for installing the ether-linked quinoline or heteroaryl substituents that confer OX1R selectivity, while the gem-difluoro motif at C4 is explicitly claimed in the patent literature (US20150051226) as necessary for orexin receptor antagonist activity [4]. This building block directly supports the synthesis of tool compounds suitable for in vivo pharmacological interrogation of OX1R biology.

Radiopharmaceutical and Theranostic Development: Bifunctional Chelator (DOTA/NOTA) Conjugates for ⁶⁸Ga-PET and ¹⁷⁷Lu-Targeted Radiotherapy

Radiopharmaceutical chemistry groups developing PET imaging agents or radiotheranostic pairs should consider this compound as a key intermediate for constructing metabolically stabilized bifunctional chelator conjugates . The free primary aminomethyl group enables direct amide or thiourea conjugation to DOTA or NOTA chelators without requiring additional deprotection or activation steps, while the gem-difluoro motif confers resistance to in vivo defluorination that would otherwise generate confounding free [¹⁸F] signal in PET imaging or compromise radiometal complex stability . ChemShuttle offers custom synthesis of DOTA- and NOTA-conjugated derivatives with binding affinity characterization for ⁶⁸Ga and ¹⁷⁷Lu, and stability studies confirm physiological defluorination resistance . Non-fluorinated piperidine building blocks lack this metabolic stabilization and are more susceptible to CYP-mediated ring oxidation that could release radioactive metabolites.

Early-Stage Lead Optimization: Fine-Tuning Basicity (pKa), hERG Liability, and CNS Permeability Without Adding Molecular Weight

Discovery teams facing hERG liability or poor CNS permeability due to overly basic piperidine amines (pKa > 9.5) can address both issues simultaneously by incorporating this building block. The 4,4-difluoro substitution reduces piperidine basicity by ΔpKa ≈ 3.15 units compared to the non-fluorinated parent—bringing the pKa into the optimal CNS range of ~8.0–8.5—without increasing molecular weight by more than 36 Da (250.29 vs. 214.31 for the non-fluorinated analog) or adding rotatable bonds [5][6]. This strategic pKa reduction has been shown to correlate with reduced hERG channel binding and improved brain penetration in precedent 4,4-difluoropiperidine-containing clinical candidates [6]. Procuring this building block early in lead optimization preemptively addresses two of the most common causes of CNS candidate attrition without requiring additional structural modifications that would increase LipE penalty.

Application
Selection Property
Validation Focus
D4R-selective tool compound development
4,4-Difluoropiperidine pharmacophore for subtype selectivity
D4R binding selectivity & functional antagonism assays
OX1R-selective antagonist research
OX1R-selective chemotype with reported in vivo PK compatibility
Functional OX1R/OX2R selectivity & off-target screening
Radiometal chelator conjugation
Primary amine handle & defluorination resistance
Chelator conjugation efficiency & radiometal stability
CNS lead pKa optimization
Basicity reduction without large molecular weight penalty
hERG binding & CNS permeability assays in derived series
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